

SR 42128: A Technical Overview of a Pioneering Renin Inhibitor

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Compound of Interest		
Compound Name:	SR 42128	
Cat. No.:	B1682471	Get Quote

Foreword: This document provides a detailed technical guide on the discovery and history of SR 42128, a potent, second-generation peptide-based renin inhibitor developed by Sanofi in the mid-1980s. Developed during a period of intense research into blocking the reninangiotensin-aldosterone system (RAAS), SR 42128 represented a significant advancement in the potency and specificity of renin inhibitors. However, like many of its contemporaries, its development was ultimately hampered by the inherent challenges of peptide-based therapeutics, primarily poor oral bioavailability and rapid metabolism. This guide is intended for researchers, scientists, and drug development professionals interested in the history of antihypertensive drug discovery and the evolution of renin inhibitors.

Discovery and Synthesis

SR 42128, with the chemical structure Iva-Phe-Nle-Sta-Ala-Sta-OH, was synthesized by Sanofi as part of a program to develop potent and specific inhibitors of renin, the rate-limiting enzyme in the RAAS cascade. It is a pepstatin analog, a class of compounds known to inhibit aspartic proteases. For in vivo studies, its more soluble arginine salt, **SR 42128**A, was also synthesized.

While the precise, step-by-step synthesis protocols are not publicly available in their entirety, the synthesis would have followed established solid-phase or solution-phase peptide synthesis methodologies of the era. The key components of its structure are the non-proteinogenic amino acid statine (Sta) and its analogs, which are crucial for mimicking the transition state of the renin-catalyzed cleavage of angiotensinogen.



Mechanism of Action and In Vitro Pharmacology

SR 42128 is a direct, competitive inhibitor of renin. It binds to the active site of renin, preventing the enzyme from cleaving its substrate, angiotensinogen, to form angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone.

Potency and Selectivity

In vitro studies demonstrated that **SR 42128** is a highly potent inhibitor of human renin. Its inhibitory activity was found to be pH-dependent, with greater potency at a more acidic pH. The use of a tritiated form of the compound, [3H]**SR 42128**, allowed for detailed binding studies.

Parameter	Value	Condition	Reference
IC50	2.8 x 10-8 M	Human Plasma Renin, pH 7.4	[1]
Ki	0.35 nM	Purified Human Renin, pH 5.7	[1]
Ki	2.0 nM	Purified Human Renin, pH 7.4	[1]
KD	0.9 nM	[3H]SR 42128 binding to Human Renin, pH 5.7	[1]
KD	12.6 nM (approx. 14-fold higher than at pH 5.7)	[3H]SR 42128 binding to Human Renin, pH 7.4	[1]

Table 1: In Vitro Inhibition and Binding Constants of SR 42128

SR 42128 also exhibited high selectivity for human renin over other human aspartic proteases, a critical feature for minimizing off-target effects.



Enzyme	Inhibition	Condition	Reference
Human Renin	High Affinity	pH 7.4	[1]
Cathepsin D	No significant binding	pH 7.4	[1]
Pepsin	No significant binding	pH 7.4	[1]
Gastricsin	No significant binding	pH 7.4	[1]

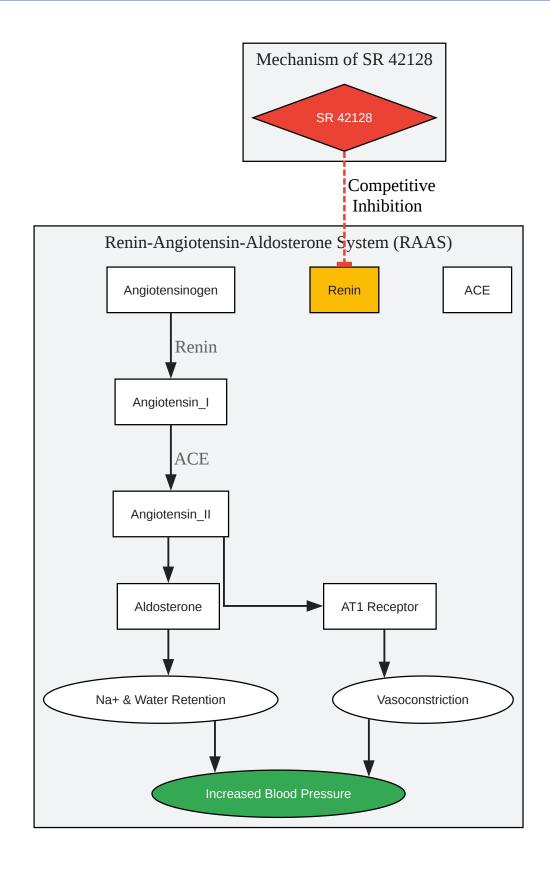
Table 2: Selectivity Profile of SR 42128 at Physiological pH

Experimental Protocols

The detailed experimental protocols for the in vitro assays are not available in the public domain. However, based on the abstracts of the original publications, the methodologies would have included:

- Enzymatic Assays: These assays would have measured the rate of angiotensin I generation from angiotensinogen by renin in the presence and absence of SR 42128. The concentration of angiotensin I would likely have been determined by radioimmunoassay (RIA).
- Binding Assays: These experiments utilized [3H]SR 42128 to directly measure its binding to
 purified human renin. The protocol would have involved incubating the radioligand with the
 enzyme, separating the bound from the free ligand (e.g., through filtration), and then
 quantifying the radioactivity of the bound complex using liquid scintillation counting.
 Scatchard analysis would have been used to determine the dissociation constant (KD) and
 the number of binding sites.





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Caption: Mechanism of action of **SR 42128** in the RAAS pathway.



In Vivo Pharmacology

The efficacy of **SR 42128**A was evaluated in primate models, which are highly relevant for studying renin inhibitors due to the species-specificity of renin.

Hemodynamic Effects in Conscious Monkeys

In sodium-depleted conscious monkeys, a single intravenous administration of **SR 42128**A produced a dose-dependent decrease in mean arterial pressure (MAP) and a corresponding inhibition of plasma renin activity (PRA).

Dose of SR 42128A	Effect on Mean Arterial Pressure	Effect on Plasma Renin Activity	Duration of Action	Reference
Dose-dependent	Dose-dependent decrease	Dose-dependent inhibition	Blood pressure significantly lowered for at least 3 hours	[1]
8 mg/kg (30-min infusion)	Significant decrease	Reduced to almost undetectable levels	PRA inhibition for at least 2 hours	[1]

Table 3: In Vivo Effects of SR 42128A in Sodium-Depleted Primates

Experimental Protocols

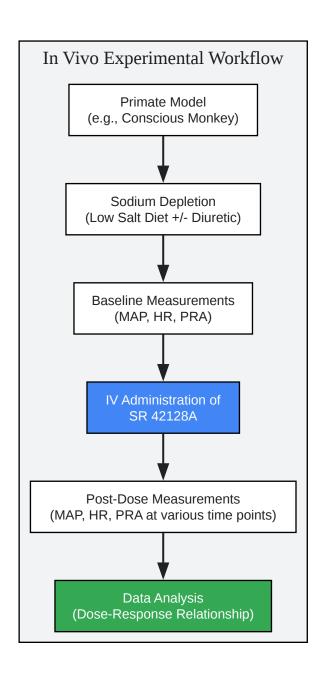
The detailed in vivo experimental protocols are not publicly available. The general methodology would have involved:

- Animal Model: Conscious cynomolgus monkeys or baboons, likely instrumented with telemetry devices or arterial catheters for continuous blood pressure monitoring and blood sampling.
- Sodium Depletion: Animals were typically put on a low-sodium diet and/or treated with a diuretic like furosemide to stimulate the RAAS, making the effects of a renin inhibitor more



pronounced.

- Drug Administration: SR 42128A was administered intravenously as a bolus injection or infusion.
- Measurements: Mean arterial pressure, heart rate, and plasma renin activity (via RIA of angiotensin I) were measured at baseline and at multiple time points after drug administration.



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Caption: A generalized workflow for the in vivo evaluation of SR 42128.

History and Discontinuation

SR 42128 was a product of the intense research and development efforts in the 1980s to create orally active renin inhibitors. While it demonstrated excellent potency and specificity in preclinical models, it, like other peptide-based inhibitors of its generation, faced significant developmental hurdles.

The primary challenge for this class of drugs was their poor oral bioavailability.[2] Due to their peptide nature, these molecules were susceptible to enzymatic degradation in the gastrointestinal tract and had poor absorption across the intestinal wall. Additionally, they often exhibited rapid clearance from the circulation. These pharmacokinetic limitations meant that they were not viable as oral medications for chronic conditions like hypertension.

There is no public record of **SR 42128** entering human clinical trials. The focus of the pharmaceutical industry subsequently shifted towards the development of non-peptide renin inhibitors, which had improved pharmacokinetic properties. This research eventually culminated in the approval of aliskiren, the first orally active renin inhibitor, in 2007.

In conclusion, **SR 42128** was a potent and specific tool for studying the physiological role of the renin-angiotensin system. Its story is representative of a class of pioneering compounds that, despite their preclinical success, were ultimately unable to overcome the fundamental challenges of oral peptide drug delivery. The knowledge gained from the development of **SR 42128** and its contemporaries, however, paved the way for the next generation of non-peptide renin inhibitors.

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- To cite this document: BenchChem. [SR 42128: A Technical Overview of a Pioneering Renin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682471#discovery-and-history-of-sr-42128]

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